BenchChemオンラインストアへようこそ!

Orthosilicic acid

bioavailability silicon absorption urinary excretion

Orthosilicic acid (OSA, Si(OH)₄) is the simplest, monomeric water-soluble form of silicon and is recognized as the sole bioavailable silicon species for humans, animals, and plants. It serves as the fundamental precursor for silica-based materials in sol-gel chemistry and as the biologically active silicon species in bone mineralization, collagen synthesis, and connective tissue maintenance.

Molecular Formula H4O4Si
Molecular Weight 96.11 g/mol
CAS No. 10193-36-9
Cat. No. B154888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrthosilicic acid
CAS10193-36-9
Molecular FormulaH4O4Si
Molecular Weight96.11 g/mol
Structural Identifiers
SMILESO[Si](O)(O)O
InChIInChI=1S/H4O4Si/c1-5(2,3)4/h1-4H
InChIKeyRMAQACBXLXPBSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Orthosilicic Acid (CAS 10193-36-9): The Monomeric Bioavailable Silicon Form for Research and Formulation


Orthosilicic acid (OSA, Si(OH)₄) is the simplest, monomeric water-soluble form of silicon and is recognized as the sole bioavailable silicon species for humans, animals, and plants [1]. It serves as the fundamental precursor for silica-based materials in sol-gel chemistry and as the biologically active silicon species in bone mineralization, collagen synthesis, and connective tissue maintenance [2]. Unlike polymeric silicic acids, silica gels, or silicate salts that must first hydrolyze to release OSA, the monomeric form is directly absorbable [3]. Its practical use is constrained by concentration-dependent polymerization at >~10⁻⁴ M (≈10 mg/L) in the absence of stabilizers such as choline chloride [4].

Why Orthosilicic Acid Cannot Be Replaced by Generic Silica or Silicate Sources in Research and Formulation


Silicon sources such as sodium silicate, silica gel, colloidal silica, plant-based silica, and zeolites all release orthosilicic acid as the ultimate bioavailable species, but they differ fundamentally in the rate, extent, and equilibrium concentration of OSA release [1]. Absorption is inversely proportional to the degree of polymerization: monomeric OSA achieves ~53% urinary excretion, whereas polymeric silicic acid produces only a marginal increase in urinary silicon [2]. Sodium and potassium silicates (M₂SiO₃) release OSA in dilute aqueous solution but introduce counter-cations that can alter osmotic conditions and ionic strength, confounding cell-based and physiological experiments [1]. Choline-stabilized orthosilicic acid (ch-OSA) is a formulated product—not a direct chemical substitute—and exhibits lower acute absorption (16%) than unstabilized OSA solutions (43%) [3]. For research requiring defined silicon speciation without confounding stabilizers, cations, or polymeric species, monomeric orthosilicic acid is the only chemically unambiguous choice.

Orthosilicic Acid: Quantified Differentiation Against Closest Analogs and Alternatives


Urinary Silicon Excretion: Monomeric OSA (53%) vs. Polymeric Silicic Acid (Marginal)

In a controlled human administration study, monomeric orthosilicic acid yielded 53% of the ingested dose excreted in urine, whereas ingestion of polymeric silicic acid caused only a marginal increase in urinary silicon levels [1]. This direct head-to-head comparison establishes that the degree of polymerization is the primary determinant of silicon bioavailability, not merely solubility.

bioavailability silicon absorption urinary excretion

Collagen Type I Synthesis: OSA Stimulates 1.75–1.8-Fold Increase in Human Osteoblast-like Cells

Treatment of MG-63 human osteosarcoma cells with orthosilicic acid at physiological concentrations (10–20 µM) increased collagen type I synthesis by 1.75- to 1.8-fold (P<0.001) compared to untreated controls; primary osteoblast-like cells showed a 1.45-fold increase [1]. At 50 µM, the stimulation was attenuated to 1.45-fold (P=0.004). Alkaline phosphatase activity and osteocalcin expression were also significantly increased (1.5- and 1.2-fold, respectively, at 10–20 µM; P<0.05) [1]. The effect was abolished by prolyl hydroxylase inhibitors, confirming a mechanism dependent on post-translational collagen modification rather than transcriptional upregulation.

collagen synthesis osteoblast bone formation in vitro

Bone Formation Marker PINP: ch-OSA (6–12 mg Si/day) Significantly Elevates PINP vs. Placebo at 12 Months

In a 12-month randomized, double-blind, placebo-controlled trial in 136 osteopenic women, choline-stabilized orthosilicic acid (ch-OSA) at 6 and 12 mg Si/day, combined with calcium (1000 mg/day) and vitamin D₃ (20 µg/day), produced significantly higher serum procollagen type I N-terminal propeptide (PINP) levels compared to placebo + Ca/Vit D₃ alone (P<0.05, MANCOVA) [1]. The change in PINP from baseline was significantly smaller in the ch-OSA groups vs. placebo (P<0.05, t-test), indicating attenuation of the age-related decline in bone collagen formation. Femoral neck BMD showed a significant treatment effect in a post-hoc subgroup (baseline T-score < -1) at the 6 mg Si dose [1].

bone turnover PINP osteopenia clinical trial

Polymerization Propensity: Monomeric OSA Reacts with Molybdate in 75 Seconds vs. 10 Minutes for Dimer and >1 Hour for Oligomers

The molybdosilicate colorimetric method discriminates silicic acid species by reaction time: monomeric orthosilicic acid reacts completely in 75 seconds at 25°C, dimeric pyrosilicic acid requires 10 minutes, and oligomeric polysilicates require >1 hour [1]. This property is exploited analytically (the molybdenum blue method) to quantify monomeric vs. polymeric silicon in solution. The kinetic basis is corroborated by theoretical dimerization constants: log Kdim = 1.85 for formation of H₆Si₂O₇ and log Kdim = −7.15 for H₅Si₂O₇⁻, consistent with experimentally determined values of 1.2 and −8.5, respectively [2].

silicon speciation molybdate reactivity polymerization kinetics analytical chemistry

Gastrointestinal Absorption Specificity: Only Monomeric OSA Absorbed; Polysilicic Acids Not Absorbed Regardless of Solubility

In a rat absorption study using three sodium aluminosilicate gel preparations with defined silicic acid molecular weight distributions, only the preparation composed chiefly of low molecular weight (monomeric) orthosilicic acid produced measurable urinary silicon excretion following oral administration [1]. Preparations consisting of soluble polysilicic acids produced no increase in urinary silicon, and insoluble polysilicic acids likewise showed no absorption. The study concluded that only orthosilicic acid is absorbed from the gastrointestinal tract, and that polysilicic acids—even when fully soluble—are not absorbable, consistent with a permeation mechanism through lipoid membrane pores that size-excludes polymeric species [1].

gastrointestinal absorption silicon speciation polymerization rat model

OSA Formulation Absorption: Unstabilized OSA Solution (43%) vs. ch-OSA (16%) vs. Colloidal Si (1%)

A comparative absorption analysis cited in a 2021 crossover study ranked silicon supplement absorption: monomethyl silanetriol (63%), low-concentration unstabilized orthosilicic acid solution (43%), choline-stabilized orthosilicic acid (16%), magnesium trisilicate (4%), and colloidal silicon (1%) [1]. Separately, OSA formulations with plant matrices (G7 Aloe: 34.6%; G5 Siliplant: 32.4%; Orgono Powder: 27.2%) all showed equivalent high absorption with no significant difference in a 6-h urinary excretion study at a 21.6 mg Si oral dose [1]. These data demonstrate that unstabilized monomeric OSA provides substantially higher acute absorption than stabilized or colloidal forms, but stabilization is necessary to prevent polymerization during storage.

silicon bioavailability formulation comparison urinary excretion dietary supplements

Orthosilicic Acid: Evidence-Backed Research and Industrial Application Scenarios


Bone Metabolism and Osteoporosis Research: in Vitro and in Vivo Models

Orthosilicic acid at 10–20 µM stimulates collagen type I synthesis by 1.75–1.8-fold in human osteoblast-like cells [1] and, as ch-OSA (6–12 mg Si/day), significantly elevates the bone formation marker PINP vs. placebo in a 12-month osteopenic female RCT [2]. Researchers investigating bone anabolic pathways, osteoblast differentiation, or nutritional interventions for osteoporosis should select OSA as the chemically defined silicon species to ensure reproducible stimulation of collagen synthesis and osteoblastic markers. Sodium silicate or silica nanoparticles are not direct substitutes, as they exhibit distinct collagen interaction profiles [3].

Silicon Bioavailability and Speciation Studies: Absorption and Pharmacokinetics

The differential absorption of monomeric vs. polymeric silicon species is well established: 53% urinary excretion for monomeric OSA vs. marginal excretion for polymeric silicic acid in humans [1], and exclusive absorption of monomeric species confirmed in rat models [2]. For pharmacokinetic studies of silicon absorption, distribution, and excretion, monomeric OSA provides a chemically unambiguous starting material, unlike sodium or potassium silicates that introduce counter-cations, or plant-based silica sources that contain variable polymeric fractions. The molybdate reactivity assay (75-second reaction for monomer) serves as a rapid quality check for monomeric purity before dosing [3].

Collagen Biomaterials and Bone Tissue Engineering Scaffolds

Orthosilicic acid pretreatment of collagen type I modifies fibril diameter and alters fibrillogenesis kinetics, enabling patterned mineralization [1]. In comparative studies, sodium silicate, silicon molecular complexes, and silica nanoparticles each produce distinct collagen self-assembly outcomes, making OSA the preferred silicon source for biosilicification research where controlled, reproducible collagen-silica hybrid formation is required [2]. The well-characterized dimerization kinetics (log Kdim = 1.85, activation energy range 59.8–70.7 kJ/mol) [3] allow researchers to predict and control the condensation behavior of OSA in collagen scaffold fabrication.

Plant Silicon Nutrition and Hydroponic Formulation Development

Plants absorb silicon exclusively as orthosilicic acid [1]; sodium and potassium silicates must first hydrolyze to release OSA, and silica gel or colloidal silica provide negligible plant-available silicon. In hydroponic systems, unstabilized monomeric OSA at concentrations below the polymerization threshold (<10⁻⁴ M) provides directly absorbable silicon without introducing sodium or potassium counter-ions that can cause osmotic stress or toxicity [2]. The 75-second molybdate reactivity test offers formulators a practical in-process control to verify that OSA remains monomeric and plant-available in nutrient solutions prior to application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Orthosilicic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.